molecular formula C21H20O12 B192228 Isoquercetin CAS No. 482-35-9

Isoquercetin

Cat. No.: B192228
CAS No.: 482-35-9
M. Wt: 464.4 g/mol
InChI Key: OVSQVDMCBVZWGM-QSOFNFLRSA-N
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Mechanism of Action

Target of Action

Isoquercetin, a monoglycosylated derivative of quercetin, is a secondary metabolite found in a variety of plants . It has shown broad-spectrum antiviral activities, significantly reducing cell infection by influenza, Zika, Ebola, dengue viruses among others . The primary targets of this compound are proteins involved in the life cycle of these viruses . In silico screening of small molecules for binding affinity to these proteins has repeatedly situated this compound near the top of the list of likely effectors .

Mode of Action

This compound interacts with its targets, leading to a reduction in cellular infection by various viruses . The proposed mechanisms of its antiviral activity involve inhibition of viral entry as well as maintenance of the cellular antiviral interferon signaling cascade, which can get blocked by certain viral proteins in the early steps of infection .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate the expression of various lipid-metabolizing enzymes, C-reactive protein, and various inflammatory genes . It also impacts the AMP-activated protein kinase-α (AMPK) signaling pathway .

Pharmacokinetics

When ingested, this compound accumulates more than quercetin in the intestinal mucosa where it is converted to quercetin . The latter is absorbed into enterocytes, transported to the liver, released in circulation, and distributed to tissues, mostly as metabolic conjugates . This suggests that this compound is primarily a more absorbable precursor to quercetin, providing more favorable pharmacokinetics to the latter .

Result of Action

The physiological effects of this compound include antioxidant, anti-inflammatory, immuno-modulatory, and anticoagulant activities . It has been found to be less active than quercetin in vitro and ex vivo, but equally or more active in vivo . This ability, together with their other physiological properties and their safety profile, has led to the proposition that administration of these flavonols could prevent infection by severe acute respiratory syndrome-coronavirus-2 (SARS-CoV-2), or arrest the progression to severity and lethality of resulting coronavirus disease of 2019 (Covid-19) .

Biochemical Analysis

Biochemical Properties

Isoquercetin has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the biotransformation process using Bacillus sp. CSQ10, a strain isolated from Camellia sinensis cultivation soils . In this process, quercetin is converted to this compound .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to induce endoplasmic reticulum stress and immunogenic cell death in gastric cancer cells . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to regulate the expression of various lipid-metabolizing enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to have an intervention effect on the occurrence of fatty liver over a long-term intake .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. For instance, in a study conducted on diabetic KK-Ay mice, this compound was administered at doses of 50, 100, and 200 mg/kg for 35 days, showing significant inhibitory effects on the survival of the mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, when ingested, this compound accumulates more than quercetin in the intestinal mucosa where it is converted to quercetin; the latter is absorbed into enterocytes, transported to the liver, released in circulation, and distributed to tissues, mostly as metabolic conjugates .

Transport and Distribution

This compound is transported and distributed within cells and tissues through a process that involves its absorption into enterocytes, transportation to the liver, release in circulation, and distribution to tissues .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSQVDMCBVZWGM-QSOFNFLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoquercitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

482-35-9
Record name Quercetin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-35-9
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Record name Quercetin 3-O-glucopyranoside
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquercetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12665
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quercetin-3-o-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name ISOQUERCETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PC637T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoquercitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238 - 242 °C
Record name Isoquercitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of isoquercetin?

A1: this compound exhibits its effects through multiple mechanisms. One key mechanism is the inhibition of protein disulfide isomerase (PDI) [, , , ]. PDI is a crucial enzyme involved in thrombus formation by facilitating platelet activation and fibrin generation []. By inhibiting PDI, this compound disrupts these processes, leading to antithrombotic effects [, , , ].

Q2: How does this compound's inhibition of PDI impact coagulation?

A2: Research has shown that this compound inhibits PDI and diminishes platelet-dependent thrombin generation, primarily by blocking the generation of platelet factor Va []. This inhibition of factor Va activation disrupts the coagulation cascade, ultimately reducing thrombin formation [, ].

Q3: Beyond PDI inhibition, what other pathways does this compound influence?

A3: this compound also demonstrates antioxidant, anti-inflammatory, and AMPK-stimulating activities [, , , , , ]. These properties contribute to its potential benefits in various conditions, including ischemia-reperfusion injury [], non-alcoholic fatty liver disease (NAFLD) [], and sleep deprivation-induced neuronal damage [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H20O12 and a molecular weight of 464.38 g/mol.

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Various spectroscopic techniques, including 1H NMR, 13C NMR, FTIR, and UV-Vis spectroscopy, are commonly employed to characterize and identify this compound [, ]. These methods provide information about its structure, functional groups, and purity.

Q6: Is there research on the stability of this compound under different conditions?

A6: Yes, studies have investigated the stability of this compound under various conditions, including different temperatures, pH levels, and storage conditions []. This information is crucial for developing stable formulations and ensuring its efficacy over time.

Q7: What is known about the absorption and bioavailability of this compound?

A7: this compound demonstrates better bioavailability compared to quercetin, its aglycone counterpart [, ]. It is believed to be more effectively absorbed in the intestinal mucosa, where it can be converted to quercetin [].

Q8: Has this compound been evaluated in clinical trials?

A8: Yes, this compound has been investigated in clinical trials for its antithrombotic effects in cancer patients at high risk for venous thromboembolism [, ]. The results have shown promising antithrombotic efficacy without an observed increase in bleeding [, ].

Q9: What in vitro models have been used to study this compound's effects?

A9: Researchers have employed various in vitro models, including cell lines like human gastric carcinoma cell line SGC-7901 [] and primary cultures of rat hippocampal neuronal cells [], to investigate this compound's effects on cell proliferation, apoptosis, and protection against oxidative damage.

Q10: What animal models have been used to evaluate this compound?

A10: Studies have utilized rodent models to assess this compound's therapeutic potential in conditions such as myocardial infarction [], ischemic stroke [], sleep deprivation-induced neuronal damage [], and NAFLD [, ]. These models provide valuable insights into its in vivo efficacy and potential mechanisms.

Q11: What analytical methods are used to quantify this compound in various matrices?

A11: High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of this compound in plant materials, extracts, and biological samples [, , , , , ]. This method allows for sensitive and specific determination of its concentration.

Q12: Is there information on the environmental impact of this compound?

A12: While this compound is a naturally occurring compound, its increasing use in various applications necessitates a thorough understanding of its environmental fate and potential ecotoxicological effects []. Research in this area can inform strategies to mitigate any negative impacts.

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